molecular formula C17H17NO4 B14321464 Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- CAS No. 103620-22-0

Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans-

Cat. No.: B14321464
CAS No.: 103620-22-0
M. Wt: 299.32 g/mol
InChI Key: LVEXAWIQBIDLHT-DOTOQJQBSA-N
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Description

Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with additional hydroxyl and acetate groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- typically involves multiple steps. One common method includes the initial formation of the quinoline core, followed by the introduction of hydroxyl groups at the 9 and 10 positions. The final step involves the acetylation of these hydroxyl groups to form the diacetate ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or platinum and specific solvents to facilitate the reaction.

Major Products Formed

Scientific Research Applications

Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzo(h)quinoline-9,10-diol: Similar structure but lacks the acetate groups.

    Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: A related compound with different functional groups and biological activities.

Uniqueness

Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

103620-22-0

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

[(9S,10S)-10-acetyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-9-yl] acetate

InChI

InChI=1S/C17H17NO4/c1-10(19)21-15-8-6-12-5-7-14-13(4-3-9-18-14)16(12)17(15)22-11(2)20/h3-5,7,9,15,17H,6,8H2,1-2H3/t15-,17+/m0/s1

InChI Key

LVEXAWIQBIDLHT-DOTOQJQBSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC2=C([C@@H]1OC(=O)C)C3=C(C=C2)N=CC=C3

Canonical SMILES

CC(=O)OC1CCC2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3

Origin of Product

United States

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